Product packaging for Bis(3,3,3-trifluoropropyl) disulfide(Cat. No.:CAS No. 19756-81-1)

Bis(3,3,3-trifluoropropyl) disulfide

Cat. No.: B2612141
CAS No.: 19756-81-1
M. Wt: 258.24
InChI Key: DWNJNIHVBVWOMF-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Fluorinated Disulfides in Organic Synthesis and Materials Science

The development of fluorinated disulfides is deeply rooted in the broader history of organofluorine chemistry, which began before the isolation of elemental fluorine itself. jst.go.jpnih.gov The first synthesis of an organofluorine compound dates back to the 19th century. numberanalytics.com However, the field gained significant momentum in the mid-20th century, driven by advancements in synthesis and a growing understanding of the unique properties conferred by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry. nih.govnumberanalytics.comresearchgate.net

Industrial organofluorine chemistry has evolved over more than 80 years, experiencing rapid development during World War II and leading to the creation of essential materials for modern society. nih.govresearchgate.net The introduction of fluoropolymers like Polytetrafluoroethylene (PTFE), commercially known as Teflon, in the 1940s showcased the exceptional thermal stability and chemical resistance of fluorinated materials. researchgate.netnumberanalytics.com

The synthesis of molecules containing sulfur-fluorine bonds has also been a subject of intense study, leading to the development of important fluorinating reagents. acs.org Methods to create sulfonyl fluorides from thiols and disulfides have been developed, utilizing reagents that act as both an oxidant and an electrophilic fluorine source. nih.gov This parallel development in both organofluorine and organosulfur chemistry laid the groundwork for creating hybrid molecules like fluorinated disulfides, which were investigated for their combined properties.

Strategic Significance of Sulfur- and Fluorine-Containing Organic Compounds in Advanced Chemical Applications

The strategic incorporation of both sulfur and fluorine atoms into a single organic molecule offers a powerful method for tuning its physicochemical properties for advanced applications. rsc.orgresearchgate.net

Properties imparted by Fluorine:

Electronegativity: Fluorine is the most electronegative element, which can significantly alter the electronic properties of a molecule, influencing its reactivity and intermolecular interactions. jst.go.jp

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, affecting its solubility and interaction with nonpolar materials. numberanalytics.com

Properties imparted by the Disulfide Bond:

Reversible Covalent Chemistry: The disulfide bond is known for its ability to undergo reversible cleavage and formation, a critical feature in dynamic chemical systems and materials science, such as self-healing polymers.

Electrochemical Activity: The redox-active nature of the disulfide linkage makes it a key component in energy storage systems, particularly in the cathodes of lithium-sulfur batteries. researchgate.net

Structural Importance: Disulfide bonds are crucial for defining the tertiary structure and stability of proteins, and this principle is mimicked in materials science to create robust and defined polymeric structures.

The combination of a stable, electron-withdrawing fluorinated alkyl chain with a reactive disulfide bond in a compound like Bis(3,3,3-trifluoropropyl) disulfide creates a molecule with potential as a high-performance electrolyte additive, a building block for advanced fluoropolymers, or a component in specialized coatings. numberanalytics.com

Scope and Defined Research Objectives Pertaining to this compound

Specific, detailed research objectives for this compound are not widely reported in peer-reviewed literature, suggesting it is a highly specialized or emerging research compound. However, based on the study of analogous fluorinated and sulfur-containing compounds, the research objectives for this molecule can be inferred to focus on:

Electrolyte Additives for Energy Storage: A primary objective would be to investigate its role as an additive in lithium-sulfur (Li-S) battery electrolytes. chemrxiv.orgnih.gov Research would likely aim to determine if the trifluoropropyl groups can help stabilize the lithium metal anode and if the disulfide bond can participate in mitigating the polysulfide shuttle effect—a major cause of capacity fade in Li-S batteries. researchgate.netrsc.orgrsc.org

Polymer and Materials Synthesis: Another objective would be to use it as a monomer or cross-linking agent for the synthesis of novel fluorinated polymers or organosilica materials. nih.gov Research goals would include creating materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Overview of Principal Academic Research Directions for the Compound

While dedicated studies on this compound are limited, the principal academic research directions for such a compound logically fall into two main categories:

Advanced Battery Technology: The most promising direction is its application in next-generation energy storage, specifically Li-S batteries. chemrxiv.org The dissolution of lithium polysulfides from the sulfur cathode and their subsequent migration to the lithium anode is a critical problem. nih.govrsc.org Fluorinated disulfide additives are explored for their potential to form a stable solid-electrolyte interphase (SEI) on the anode and to chemically or electrochemically interact with polysulfides in the electrolyte, thereby improving cycle life and efficiency. researchgate.netrsc.org

Fluorinated Materials Science: A second direction involves its use in the development of advanced materials. The disulfide bond can be cleaved to form thiol groups, which are useful for surface modification or polymerization. The presence of the trifluoropropyl groups would impart fluoropolymer-like properties, such as low surface energy and high stability, to the resulting materials. This could be relevant for creating hydrophobic coatings, specialized elastomers, or functional nanoparticles. nih.gov

Due to the absence of specific published data, detailed research findings and data tables for this compound cannot be provided at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F6S2 B2612141 Bis(3,3,3-trifluoropropyl) disulfide CAS No. 19756-81-1

Properties

IUPAC Name

1,1,1-trifluoro-3-(3,3,3-trifluoropropyldisulfanyl)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6S2/c7-5(8,9)1-3-13-14-4-2-6(10,11)12/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNJNIHVBVWOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis 3,3,3 Trifluoropropyl Disulfide

Classical and Contemporary Approaches to Disulfide Bond Formation and Their Adaptations

Traditional methods for disulfide synthesis have been widely adapted for the preparation of fluorinated analogues like Bis(3,3,3-trifluoropropyl) disulfide. These approaches primarily rely on the formation of a sulfur-sulfur bond starting from a suitable thiol precursor, in this case, 3,3,3-trifluoropropane-1-thiol (B2511448).

The most common route to symmetrical disulfides is the oxidative coupling of the corresponding thiols. This process involves the removal of a hydrogen atom from two thiol molecules to form a disulfide bond. A variety of oxidizing agents have been developed for this transformation, offering different levels of reactivity, selectivity, and operational simplicity. iau.irbiolmolchem.com These reactions are generally efficient and can be controlled to prevent over-oxidation to sulfonic acids or other byproducts. iau.iriau.ir

Several classes of reagents are effective for this purpose. Chromium-based oxidants, such as Tripropylammonium fluorochromate (TriPAFC) and Trimethylammonium fluorochromate (TriMFC), have been shown to efficiently oxidize various thiols to their corresponding disulfides in excellent yields. iau.iriau.ir These reactions proceed cleanly at room temperature, and the use of microwave irradiation can significantly shorten reaction times. iau.ir Another widely used and cost-effective oxidant is iodine, often used in a solvent system like wet acetonitrile (B52724), which promotes the rapid and high-yielding conversion of thiols to disulfides. researchgate.net Dimethyl sulfoxide (B87167) (DMSO), activated by an acid like hydroiodic acid (HI), also serves as a potent system for this oxidative coupling. biolmolchem.com

The application of these methods to the synthesis of this compound would involve the direct treatment of 3,3,3-trifluoropropane-1-thiol with the chosen oxidizing agent under optimized conditions.

Table 1: Selected Oxidative Coupling Reagents for Disulfide Synthesis

Oxidizing Agent System Typical Solvent Conditions Key Advantages
Tripropylammonium fluorochromate (TriPAFC) Dichloromethane (B109758) Room Temperature or Microwave Excellent yields, short reaction times, no over-oxidation iau.ir
Trimethylammonium fluorochromate (TriMFC) Dichloromethane Room Temperature Mild, efficient, clean reaction iau.ir
Iodine (I₂) Wet Acetonitrile Room Temperature High yields, immediate reaction researchgate.net

Halogenating agents provide an alternative pathway to disulfide bond formation. These methods can proceed through different intermediates depending on the specific reagents used. One common strategy involves the reaction of a thiol with a reagent like 1-chlorobenzotriazole (B28376) (BtCl). This forms a benzotriazolated thiol intermediate (RS-Bt), which can then react with a second thiol molecule to generate the disulfide. This approach avoids the need for harsh oxidizing agents. organic-chemistry.org

Another halogenation-based route involves the formation of a sulfenyl halide intermediate. For instance, the precursor 3,3,3-trifluoropropane-1-thiol could be converted to 3,3,3-trifluoropropylsulfenyl chloride using a suitable chlorinating agent. This reactive intermediate can then be coupled to form the disulfide. This concept is analogous to the synthesis of bis-(trifluoromethyl) trisulfide, where trifluoromethylsulfenyl chloride is a key intermediate. dtic.mil Reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) are also known to mediate reactions that can lead to disulfide formation from thioether precursors. organic-chemistry.org Furthermore, elemental iodine, as mentioned in the oxidative coupling section, can be considered a halogenation-based method where it acts as an oxidant to facilitate the S-S bond formation. researchgate.net

Novel and Sustainable Synthetic Routes for this compound

Recent research has focused on developing more sustainable and efficient methods for disulfide synthesis, emphasizing catalytic processes, electrochemical pathways, and the reduction of solvent waste.

The use of catalysts offers a greener alternative to stoichiometric oxidants by enabling the use of milder and more environmentally benign terminal oxidants, such as molecular oxygen from the air. Various catalytic systems have been reported for the aerobic oxidation of thiols.

Organoselenium compounds, for example, have been shown to catalyze the formation of disulfides from thiols in high yields without the need for additional reagents or a light source. organic-chemistry.org Biomimetic approaches using riboflavin-derived organocatalysts in combination with a catalytic amount of molecular iodine can also effectively promote aerobic oxidation under mild, metal-free conditions. organic-chemistry.org Additionally, samarium-oxide-catalyzed (Sm-OC) aerobic oxidation has demonstrated remarkable chemoselectivity, preventing overoxidation. organic-chemistry.org While not directly applied to the synthesis of this compound, these catalytic methods represent a promising and adaptable strategy for its efficient and sustainable production from 3,3,3-trifluoropropane-1-thiol.

Table 2: Examples of Catalytic Systems for Aerobic Thiol Oxidation

Catalyst System Terminal Oxidant Conditions Key Features
Organodiselenide Air (O₂) Additive-free High yields, no additional reagents needed organic-chemistry.org
Riboflavin-derivative / I₂ Air (O₂) Room Temperature Metal-free, biomimetic, green approach organic-chemistry.org

Electrochemical methods provide a reagent-free approach to oxidation, relying on an electric current to drive the chemical transformation. The electrochemical synthesis of disulfides typically involves the anodic oxidation of the corresponding thiol. In this process, the thiol is oxidized at the anode surface, losing an electron and a proton to form a thiyl radical. Two of these radicals then combine to form the disulfide bond.

This approach has been explored for various sulfur compounds. For example, methods for the electrochemical synthesis of lithium bis(fluorosulfonyl)imide have been patented, demonstrating the utility of electrochemistry in creating S-N bonds in fluorinated compounds. nih.gov While the direct electrochemical synthesis of this compound is not extensively documented, the principles are well-established. The synthesis would involve the electrolysis of a solution containing 3,3,3-trifluoropropane-1-thiol or its corresponding thiolate salt in a suitable solvent and electrolyte system. The electrochemical approach offers advantages such as high selectivity, mild reaction conditions, and the avoidance of chemical oxidants, making it an inherently green technology. The behavior of related compounds like bis-(3-sulfopropyl) disulfide in electrochemical deposition processes further highlights the electrochemical activity of such molecules. researchgate.netelectrochemsci.org

Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions can lead to improved efficiency, easier product isolation, and reduced environmental impact. researchgate.net

For disulfide synthesis, solvent-free methods have been successfully developed, for instance, in the synthesis of unsymmetrical disulfides. mdpi.com These reactions can be carried out by simply mixing the neat reactants, sometimes with gentle heating or mechanical grinding (mechanochemistry). Another environmentally conscious approach is the use of water as a reaction solvent. The synthesis of a disulfide-containing diol has been demonstrated using iodine as the oxidant in pure water, providing a green route that avoids organic solvents. researchgate.net Furthermore, the use of microwave irradiation, as noted with TriPAFC, can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. iau.ir These principles could be readily applied to the synthesis of this compound from its thiol precursor, potentially offering a cleaner and more efficient manufacturing process.

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, while minimizing reaction times and the formation of byproducts. The ideal conditions will depend on the chosen synthetic route.

For the oxidation of 3,3,3-trifluoropropylthiol , key parameters to consider include:

Choice of Oxidant: The strength and selectivity of the oxidizing agent are critical. Mild oxidants are generally preferred to avoid over-oxidation to sulfonic acids or other side products. For instance, while a strong oxidant might lead to faster reaction rates, it could also result in lower yields of the desired disulfide.

Solvent: The choice of solvent can influence the reaction rate and solubility of reactants and products. Aprotic solvents like dichloromethane or acetonitrile are often used for oxidations with reagents like NBS. researchgate.net

Temperature: Many thiol oxidations can be carried out at room temperature. However, for less reactive thiols or to control the rate of highly exothermic reactions, cooling or heating may be necessary.

Stoichiometry: The molar ratio of the oxidant to the thiol must be carefully controlled. For many common oxidants, a 0.5 molar equivalent is required per mole of thiol to form the symmetrical disulfide.

For the synthesis from 1-halo-3,3,3-trifluoropropane , the following parameters are important:

Sulfur Reagent: The nature and purity of the disulfide source (e.g., sodium disulfide) are important. The in situ generation of sodium disulfide requires careful control of the stoichiometry of sodium sulfide (B99878) and sulfur.

Solvent System: The reaction often benefits from polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can enhance the rate of nucleophilic substitution.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate but may also lead to the formation of undesired byproducts, such as the corresponding sulfide. The optimal temperature and reaction time must be determined experimentally to achieve a high conversion to the disulfide with minimal side reactions.

Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous/solid sulfur salt and the organic alkyl halide phase, which can lead to improved yields and milder reaction conditions.

A hypothetical optimization study for the reaction of 1-bromo-3,3,3-trifluoropropane with sodium disulfide might involve varying the temperature to find the optimal balance between reaction rate and selectivity, as illustrated in the following interactive data table.

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Disulfide (%)Yield of Sulfide (%)
1252445405
2501285787
3804988513
41002997524

This table represents hypothetical data for illustrative purposes.

Reactivity Profiles and Mechanistic Investigations of Bis 3,3,3 Trifluoropropyl Disulfide

Disulfide Bond Cleavage and Thiol-Disulfide Exchange Reactions

The disulfide bond (S-S) is a pivotal functional group that dictates the reactivity of Bis(3,3,3-trifluoropropyl) disulfide. Its cleavage can proceed through several distinct mechanisms, including homolytic, heterolytic, and redox-mediated pathways. The presence of the electron-withdrawing 3,3,3-trifluoropropyl groups significantly influences the electronic properties of the sulfur atoms, thereby affecting the kinetics and thermodynamics of these cleavage reactions.

Homolytic cleavage of the disulfide bond involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two thiyl radicals. youtube.com This process is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). youtube.comosti.gov

The cleavage of this compound under such conditions yields two equivalents of the 3,3,3-trifluoropropylthiyl radical (CF₃CH₂CH₂S•).

CF₃CH₂CH₂S-SCH₂CH₂CF₃ → 2 CF₃CH₂CH₂S•

Once formed, these 3,3,3-trifluoropropylthiyl radicals are highly reactive intermediates that can participate in various subsequent reactions, including:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent or other molecules in the system.

Addition to Unsaturated Bonds: Thiyl radicals can add across double or triple bonds, initiating polymerization or functionalization reactions. rsc.org

Radical-Radical Coupling: Two thiyl radicals can recombine to reform the disulfide bond, or they can couple with other radical species present in the reaction mixture. nih.gov

The investigation of these radical pathways is crucial for understanding the degradation of the compound under thermal or photochemical stress and for its application in radical-mediated synthesis. mdpi.com

Heterolytic cleavage involves the asymmetrical breaking of the S-S bond, where one sulfur atom retains both bonding electrons, forming a thiolate anion (RS⁻) and a sulfenium cation (RS⁺), or more commonly, undergoes displacement by a nucleophile or electrophile. youtube.com

Nucleophilic Cleavage: The most common form of heterolytic cleavage for disulfides is nucleophilic attack, particularly the thiol-disulfide exchange reaction. nih.govnih.gov In this Sₙ2-type reaction, a nucleophile (Nu⁻), typically a thiolate, attacks one of the sulfur atoms of the disulfide bond. nih.gov The electron-withdrawing trifluoropropyl groups increase the partial positive charge (δ+) on the sulfur atoms, making them more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated alkyl disulfides.

CF₃CH₂CH₂S-SCH₂CH₂CF₃ + Nu⁻ ⇌ CF₃CH₂CH₂S-Nu + CF₃CH₂CH₂S⁻

The kinetics of thiol-disulfide exchange are highly dependent on the pKa of the attacking thiol and the pH of the medium, as the thiolate anion is the active nucleophile. nih.govresearchgate.net The reaction proceeds through a trigonal bipyramidal transition state. nih.gov Such exchange reactions are fundamental in biological systems for protein folding and are utilized in materials science for dynamic covalent chemistry. nih.gov

Electrophilic Cleavage: Cleavage can also be initiated by electrophiles, such as protons or metal cations. Protonation of one of the sulfur atoms can make the disulfide a better leaving group, facilitating attack by a weak nucleophile. This pathway is generally less common than nucleophilic cleavage under physiological or neutral conditions.

The disulfide moiety in this compound is redox-active. It can be reduced to form two equivalents of the corresponding thiol, 3,3,3-trifluoropropanethiol, or oxidized.

Reduction: The reduction of the disulfide bond is a two-electron process that can be achieved using chemical reducing agents or electrochemically. chemistryviews.orgnih.gov

CF₃CH₂CH₂S-SCH₂CH₂CF₃ + 2H⁺ + 2e⁻ ⇌ 2 CF₃CH₂CH₂SH

Common chemical reductants include phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or borohydrides. nih.govnih.gov The redox potential of a disulfide is a measure of its tendency to be reduced. While the specific standard redox potential for this compound is not documented, the electron-withdrawing trifluoropropyl groups are expected to raise the redox potential, making the disulfide easier to reduce compared to its non-fluorinated analog, dipropyl disulfide.

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox behavior. researchgate.net In a typical experiment, a cathodic peak corresponding to the irreversible reduction of the disulfide to the thiol would be observed. chemistryviews.org The reverse process, the oxidation of the thiol back to the disulfide, would show an anodic peak. The potential at which these processes occur provides valuable information about the thermodynamics of the redox reaction.

Redox Process General Reaction Expected Influence of CF₃CH₂CH₂- Group
Reduction RS-SR + 2H⁺ + 2e⁻ → 2 RSHEasier to reduce (Higher Redox Potential)
Oxidation 2 RSH → RS-SR + 2H⁺ + 2e⁻Harder to oxidize (Higher Redox Potential)

Oxidation: Oxidation of the disulfide can lead to various sulfur oxides, such as thiosulfinates (RS(O)SR) and thiosulfonates (RS(O)₂SR), and ultimately to sulfonic acids (RSO₃H), depending on the strength of the oxidizing agent and reaction conditions.

Transformations and Stability of the Trifluoropropyl Substituents

The reactivity of this compound is not confined to the disulfide bond; the trifluoropropyl chains also possess a distinct reactivity profile, largely governed by the robust carbon-fluorine bonds.

While the C-F bonds are generally inert, the C-H bonds on the trifluoropropyl chain, particularly those on the carbon adjacent to the sulfur (α-carbon) and the next carbon (β-carbon), can be sites for chemical transformation. The strong electron-withdrawing effect of the CF₃ group influences the reactivity of these C-H bonds.

Reactions such as free-radical halogenation could potentially occur at the alkyl chain, though conditions would need to be harsh. The introduction of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance metabolic stability, precisely because these alkyl chains are relatively resistant to common metabolic transformations like oxidation. nih.gov

Transformations involving the entire 3,3,3-trifluoropropyl group are also synthetically relevant. For instance, molecules containing this moiety can be synthesized from precursors like 3,3,3-trifluoropropene (B1201522). rsc.org Radical additions to 3,3,3-trifluoropropene are a known method to create functionalized trifluoropropyl compounds. rsc.org

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional chemical and thermal stability to the trifluoropropyl substituents. alfa-chemistry.comwikipedia.orgresearchgate.net This stability is a defining characteristic of organofluorine compounds.

The strength of the C-F bond arises from a combination of factors:

High Bond Dissociation Energy (BDE): The BDE for a C-F bond is significantly higher than for other carbon-halogen or carbon-hydrogen bonds. wikipedia.org This makes homolytic cleavage of the C-F bond very difficult.

Polarity: Due to the large electronegativity difference between fluorine (4.0) and carbon (2.5), the C-F bond is highly polarized (Cδ⁺—Fδ⁻). wikipedia.orgresearchgate.net This polarity contributes to a significant ionic character, which shortens and strengthens the bond. wikipedia.org

This inherent stability means that the C-F bonds within this compound are highly resistant to degradation under most chemical conditions. They are not susceptible to attack by most nucleophiles or electrophiles and are stable to oxidation and hydrolysis. alfa-chemistry.comtaylorandfrancis.com Consequently, the trifluoromethyl group is considered a highly robust and unreactive functionality, ensuring the integrity of the fluorinated chains during reactions that target the disulfide bond. researchgate.net

Bond Type Typical Bond Dissociation Energy (kcal/mol) Relative Reactivity
C-F ~115Very Low
C-H ~105Low
C-C ~88Moderate
S-S ~60-70High
C-S ~70Moderate

Note: Values are approximate and can vary based on molecular structure. wikipedia.org

This table highlights the disparity in bond strengths within the molecule, clearly indicating that the disulfide bond is the most likely site of reactivity under a variety of conditions.

Role of this compound as a Chemical Precursor or Reagent

Disulfides serve as valuable precursors in the synthesis of a wide array of organosulfur compounds. nih.gov The characteristic sulfur-sulfur bond within the disulfide functionality can be cleaved through various methods, including reduction, oxidation, or reaction with nucleophiles and electrophiles, to generate reactive sulfur species. These species can then be incorporated into different molecular frameworks. In principle, this compound is a viable precursor for the introduction of the 3,3,3-trifluoropropylthio moiety into organic molecules. The presence of the trifluoromethyl group is anticipated to influence the reactivity of the sulfur atoms and the properties of the resulting organosulfur compounds.

Table 1: Potential Synthetic Applications of this compound This table is illustrative and based on general disulfide reactivity, as specific research on this compound is limited.

Reaction TypePotential ReactantPotential ProductResearch Findings for this compound
ReductionNaBH4, LiAlH43,3,3-Trifluoropropane-1-thiol (B2511448)Data not available in searched literature
Reaction with Grignard ReagentsR-MgBr3,3,3-Trifluoropropyl sulfide (B99878) (R-S-CH2CH2CF3)Data not available in searched literature
Thiol-Disulfide ExchangeR'-SHMixed disulfide (CF3CH2CH2-S-S-R')Data not available in searched literature

The introduction of fluorinated groups into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. This compound represents a potential reagent for the introduction of the 3,3,3-trifluoropropyl group, a fluorinated alkyl functionality, into various organic structures.

The cleavage of the disulfide bond would generate a reactive intermediate that could then be used to functionalize a range of organic scaffolds, such as aromatic rings, heterocyclic systems, and aliphatic chains. However, specific examples of the use of this compound for this purpose are not documented in the available scientific literature. While the field of organofluorine chemistry is extensive, dedicated studies on the application of this particular disulfide as a fluorinating agent are absent from the searched databases.

Advanced Mechanistic Studies of Reactions Involving the Compound

A comprehensive understanding of the kinetic and thermodynamic parameters associated with the reactions of this compound is essential for elucidating reaction mechanisms and optimizing synthetic protocols. Kinetic studies would provide insights into reaction rates and the factors that influence them, while thermodynamic data would offer information on the feasibility and position of equilibrium for a given transformation.

Currently, there is a notable absence of specific kinetic and thermodynamic data in the literature for reactions involving this compound. Such data would be invaluable for predicting the reactivity of this compound and for designing new synthetic methodologies.

Table 2: Key Kinetic and Thermodynamic Parameters for Reaction Pathways No specific data is available for reactions involving this compound in the searched literature.

ParameterSymbolSignificanceValue for this compound
Activation EnergyEaMinimum energy required to initiate a reactionData not available
Rate ConstantkProportionality factor relating reaction rate to reactant concentrationsData not available
Enthalpy of ReactionΔHHeat absorbed or released during a reactionData not available
Gibbs Free Energy of ReactionΔGThermodynamic potential that measures the maximum reversible workData not available

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful approach to investigate the intricacies of reaction mechanisms at a molecular level. mdpi.com For this compound, computational studies could provide detailed insights into the electronic structure, bond energies, and the transition states of its various potential reactions. rsc.org Such analyses can help in predicting the most likely reaction pathways and understanding the influence of the trifluoropropyl groups on the reactivity of the disulfide bond.

While computational studies have been extensively applied to a variety of organosulfur compounds, a specific and detailed computational elucidation of the reaction mechanisms involving this compound is not present in the reviewed scientific literature. DFT calculations could, for instance, determine the S-S bond dissociation energy and map the potential energy surface for its reactions with different reagents, thereby providing a theoretical framework to complement future experimental investigations.

Applications of Bis 3,3,3 Trifluoropropyl Disulfide in Advanced Chemical Research

Polymer Chemistry and Functional Materials Science

The unique combination of a disulfide linkage and trifluoropropyl groups in Bis(3,3,3-trifluoropropyl) disulfide suggests its potential utility in the field of polymer chemistry and materials science. The disulfide bond can undergo dynamic exchange or cleavage, offering possibilities for creating self-healing or responsive materials. The trifluoromethyl groups are known to impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers. However, specific applications of this particular molecule remain largely undocumented in accessible literature.

Utilization as a Monomer or Co-Monomer in Fluoropolymer Synthesis

There is currently no available scientific literature or patent information to confirm the utilization of this compound as a monomer or co-monomer in the synthesis of fluoropolymers. Fluoropolymer synthesis typically involves the polymerization of fluoroalkenes, and while various functional monomers are incorporated to achieve specific properties, the use of this specific disulfide has not been reported.

Cross-linking Agent for Polymeric Networks and Elastomers

Some commercial suppliers of this compound suggest its use as a cross-linking agent, particularly for fluorinated elastomers. This application is plausible, as the disulfide bond can be cleaved thermally or chemically to generate radicals that can cross-link polymer chains, potentially enhancing properties like thermal and chemical resistance. However, detailed scientific studies or patents describing the specific types of elastomers, the cross-linking mechanisms, and the resulting material properties are not available in the public domain. Without such data, a thorough and scientifically accurate discussion of its role as a cross-linking agent cannot be provided.

Surface Modification and Coating Applications

The application of this compound in surface modification and coatings is another area where its properties could theoretically be advantageous. The trifluoropropyl groups could create low-energy, hydrophobic, and oleophobic surfaces. Disulfide compounds are known to anchor to certain metal surfaces, suggesting a potential for creating self-assembled monolayers. Despite this potential, there are no published research findings or patents that specifically describe the use of this compound for these purposes. Research in this area has focused on other organosulfur compounds, such as those with silane (B1218182) anchoring groups.

Role in High-Performance Functional Materials Development (e.g., fluorinated elastomers)

Given the potential for this compound to act as a cross-linking agent for fluorinated elastomers, it could play a role in the development of high-performance materials. Cross-linking is a critical step in imparting the necessary mechanical strength, elasticity, and resistance to swelling in elastomers. The incorporation of fluorine can further enhance their performance in extreme environments. However, without specific research data on the effects of using this compound for this purpose, its precise contribution to the properties of high-performance functional materials remains speculative.

Advanced Organic Synthesis and Reagent Development

In organic synthesis, organofluorine compounds and disulfides serve as important reagents and building blocks. The reactivity of the disulfide bond, coupled with the presence of the trifluoropropyl groups, suggests potential applications in this field.

This compound as a Trifluoropropylation Reagent

There is no scientific literature to support the use of this compound as a trifluoropropylation reagent. While the related compound, bis(trifluoromethyl) disulfide, is known to be a source for the trifluoromethylthio group (SCF3), the transfer of a trifluoropropyl group (CH2CH2CF3) from this compound is not a documented reaction. The cleavage of the S-S bond would generate trifluoropropylthio radicals or anions, which would lead to trifluoropropylthiolation rather than trifluoropropylation. Therefore, its application as a trifluoropropylation reagent is not chemically analogous to the known reactivity of similar compounds and is not supported by available evidence.

Source of Sulfur for Sulfur-Containing Heterocyclic Systems

While disulfides, in general, are used as sulfur sources for the synthesis of sulfur-containing heterocycles, specific research detailing the use of this compound for this purpose is not extensively documented in publicly available literature. organic-chemistry.orgresearchgate.netnih.govresearchgate.netresearchgate.net In principle, the disulfide bond can be cleaved to provide sulfur atoms for constructing rings like thiophenes or dithiolanes. organic-chemistry.orgnih.govmdpi.com The trifluoropropyl moiety would be expected to influence the solubility and reactivity of the sulfur-donating species. General methods for synthesizing sulfur heterocycles often involve reagents like disulfur (B1233692) dichloride or elemental sulfur. researchgate.netresearchgate.netresearchgate.netmdpi.com

Precursor for Sulfonyl Fluorides or Specialized Sulfides

This compound is a key precursor for creating other fluorinated sulfur compounds. A significant application is its conversion to sulfonyl fluorides, which are important building blocks in chemical synthesis and drug discovery due to their unique reactivity, often utilized in "click chemistry." ccspublishing.org.cnnih.govsigmaaldrich.com The synthesis typically involves oxidative chlorination of the disulfide to yield an intermediate sulfonyl chloride, which is then treated with a fluoride (B91410) source to produce the corresponding sulfonyl fluoride. ccspublishing.org.cnresearchgate.net This transformation is a common strategy for preparing a wide array of sulfonyl fluorides from various disulfides. ccspublishing.org.cn

Additionally, the disulfide can be reduced to form the corresponding thiol, 3,3,3-trifluoropropyl mercaptan. This thiol is a versatile intermediate that can be used to synthesize a variety of specialized sulfides through nucleophilic substitution reactions. nih.govmdpi.comresearchgate.net

Electrochemistry and Energy Storage Systems

The electrochemical properties of fluorinated organosulfur compounds have attracted interest for applications in energy storage, particularly in improving the performance of advanced battery systems.

In the field of lithium-sulfur (Li-S) batteries, which offer very high theoretical energy densities, a major challenge is the "polysulfide shuttle" effect. chemrxiv.orgnih.govpsu.eduresearchgate.net This phenomenon, where soluble lithium polysulfides migrate to the lithium anode and react with it, leads to a rapid loss of capacity and poor cycle life. chemrxiv.orgpsu.edu

This compound has been investigated as an electrolyte additive to address this issue. When added to the electrolyte, it can help form a more stable and robust protective film, known as the solid-electrolyte interphase (SEI), on the lithium anode. psu.edu This improved SEI layer acts as a barrier, preventing the dissolved polysulfides from directly reacting with the lithium metal, thereby mitigating the shuttle effect. psu.edu The use of fluorinated additives like this is a strategy being explored to enhance the stability and lifespan of Li-S batteries. psu.edunih.govresearchgate.net Research has shown that fluorinated ethers, a related class of compounds, can also significantly decrease self-discharge in Li-S cells. psu.edu

Below is a table summarizing the impact of different types of electrolyte additives on Li-S battery performance, contextualizing the role of compounds like this compound.

Additive TypeFunctionExample Compound(s)Reported Performance Improvement
Nitrate Salts Anode passivation, SEI formationLithium Nitrate (LiNO₃)Improves initial cycles, but can be depleted. chemrxiv.org
Fluorinated Ethers Mitigate self-discharge, stabilize SEIBis(2,2,2-trifluoroethyl) ether (BTFE)Meaningfully decreased self-discharge at elevated temperatures. psu.edu
Organodisulfides Mitigate polysulfide shuttleThis compound Forms a more robust protective film on the anode. psu.edu
Ionic Liquids Suppress polysulfide dissolution, improve safetyTDA⁺TFSI⁻Capacity decay rate of 0.18% over 300 cycles. nih.gov
Soluble Polysulfides Buffer cathode dissolutionLithium Polysulfide (Li₂S₈)Reduces cathode dissolution during cycling. researchgate.net

This table is a representative summary based on literature and is intended for illustrative purposes.

Organodisulfide compounds can serve as redox-active materials themselves. uchicago.eduuchicago.edu The reversible cleavage and formation of the disulfide bond (RSSR ↔ 2RS⁻) is an electrochemical process that can be used for charge storage. This property makes them candidates for use in novel electrochemical devices, such as redox flow batteries or as cathode materials in lithium batteries. uchicago.edu While specific studies focusing on this compound as the primary redox-active component are not widely reported, the broader class of organodisulfides is under active investigation for these applications. uchicago.eduuchicago.edu The presence of the trifluoropropyl groups would be expected to modify the redox potential and solubility of the material compared to non-fluorinated analogues.

Catalysis and Ligand Design in Chemical Transformations

The sulfur atoms in this compound can be utilized in the synthesis of catalytically active materials.

This compound can be used as a sulfur source for the synthesis of metal sulfide (B99878) catalysts, such as molybdenum disulfide (MoS₂). researchgate.netrsc.org MoS₂ is a well-known catalyst for hydrodesulfurization and the hydrogen evolution reaction (HER). researchgate.netrsc.orgresearchgate.net By decomposing the disulfide in the presence of a molybdenum precursor, it is possible to generate MoS₂ nanomaterials. researchgate.netresearchgate.net The advantage of using a precursor like this compound is that the fluorine-containing byproducts of the decomposition could potentially dope (B7801613) or modify the surface of the resulting MoS₂ catalyst, altering its electronic properties and potentially enhancing its catalytic activity. While general methods often use sources like thioacetamide (B46855) or elemental sulfur, specialized precursors are sought to create more advanced catalytic materials. researchgate.netarxiv.orgresearchgate.net

Ligand Scaffold Design in Organometallic Chemistry

The strategic design of ligand scaffolds is a cornerstone of modern organometallic chemistry, enabling the precise control of a metal center's electronic and steric environment to influence catalytic activity, stability, and selectivity. This compound is emerging as a versatile building block in this field, offering a unique combination of a reactive disulfide bond and electron-withdrawing trifluoropropyl groups. These features allow for its use in constructing novel ligand frameworks for a variety of transition metal complexes.

The primary utility of this compound in ligand design stems from the reactivity of the sulfur-sulfur bond. This bond can be readily cleaved through oxidative addition to a low-valent metal center or by reaction with nucleophilic metal complexes. This cleavage typically results in the formation of two metal-thiolate (M-SR) bonds, where R is the 3,3,3-trifluoropropyl group. This process allows the disulfide to act as a precursor for introducing two trifluoropropylthiolate ligands to a metal center.

The incorporation of the trifluoropropylthiolate ligands can significantly modify the properties of the resulting organometallic complex. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can render the sulfur atoms less basic and can influence the redox potential of the metal center. This electronic effect is crucial in catalysis, where the electron density at the metal can dictate the rates and mechanisms of key steps such as oxidative addition and reductive elimination.

Furthermore, the trifluoropropyl groups introduce steric bulk around the metal center, which can be tailored to create specific coordination environments. This steric influence is instrumental in controlling substrate access to the catalytic site, thereby enhancing selectivity in various transformations. The fluorinated alkyl chains can also impart unique solubility properties to the resulting complexes, often making them more soluble in fluorous or highly polar organic solvents.

Research in this area has explored the synthesis of various metal complexes using fluorinated disulfides as ligand precursors. While specific data for this compound are not extensively documented in publicly available literature, the behavior of analogous fluorinated disulfide and thiol ligands provides a strong basis for understanding its potential. The coordination chemistry of such ligands has been investigated with a range of transition metals, including iron, cobalt, nickel, and copper.

The typical reaction involves the disulfide reacting with a metal precursor, leading to the formation of mononuclear or dinuclear complexes. In dinuclear structures, the thiolate ligands can act as bridging units between two metal centers. The coordination geometry and nuclearity of the final complex are influenced by the nature of the metal, the other ancillary ligands present, and the reaction conditions.

Below are representative data for metal complexes derived from similar disulfide and thiolate ligands, which can be considered analogous to what would be expected for complexes of this compound.

Table 1: Representative Bond Lengths in Metal-Thiolate Complexes

Metal-Sulfur BondTypical Bond Length (Å)Metal Center Example
Fe-S2.20 - 2.35Iron(II/III)
Co-S2.25 - 2.40Cobalt(II/III)
Ni-S2.10 - 2.25Nickel(II)
Cu-S2.15 - 2.30Copper(I/II)

Note: These are typical bond lengths and can vary depending on the specific coordination environment and oxidation state of the metal.

Table 2: Representative Spectroscopic Data for Metal-Thiolate Complexes

Spectroscopic TechniqueFeatureTypical Range/Value
Infrared (IR) Spectroscopyν(C-S) stretch600 - 750 cm⁻¹
¹⁹F NMR Spectroscopyδ(CF₃)-60 to -80 ppm (relative to CCl₃F)
UV-Vis SpectroscopyLigand-to-Metal Charge Transfer (LMCT)300 - 500 nm

Note: The exact positions of spectroscopic signals will be highly dependent on the specific structure of the complex.

The design of ligand scaffolds based on this compound holds considerable promise for the development of new catalysts and functional organometallic materials. The unique electronic and steric properties conferred by the trifluoropropylthiolate ligands offer a powerful tool for tuning the reactivity and selectivity of metal complexes. Further research into the coordination chemistry of this specific disulfide is anticipated to unveil a wider range of applications in advanced chemical research.

Advanced Spectroscopic and Analytical Characterization Methodologies for Bis 3,3,3 Trifluoropropyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of Bis(3,3,3-trifluoropropyl) disulfide, offering insights into the connectivity and environment of its constituent atoms.

High-Resolution 1H, 13C, and 19F NMR Techniques

High-resolution 1H, 13C, and 19F NMR provide specific information about the hydrogen, carbon, and fluorine atoms within the molecule.

1H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two non-equivalent methylene (B1212753) (-CH2-) groups in the propyl chain. The protons closer to the disulfide bond (-S-S-CH2-) would appear at a different chemical shift than the protons adjacent to the trifluoromethyl group (-CH2-CF3).

13C NMR: The carbon NMR spectrum would display distinct signals for the two different methylene carbons. The carbon atom attached to the highly electronegative trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled 13C spectrum due to coupling with the three fluorine atoms.

19F NMR: As a fluorinated compound, 19F NMR is particularly informative. rsc.orgwikipedia.org A single signal, likely a triplet, is expected due to coupling with the adjacent methylene protons. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. wikipedia.orghuji.ac.il

Interactive Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
1H~3.0Multiplet--S-S-CH2-
1H~2.5Multiplet--CH2-CF3
13C~40Triplet--S-S-CH2-
13C~25QuartetJ(C-F) ≈ 275-CH2-CF3
19F~-65TripletJ(F-H) ≈ 10-CF3

Two-Dimensional (2D) NMR Correlative Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the two methylene proton signals, confirming their scalar coupling and adjacent positions in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would definitively link the proton signal at ~3.0 ppm to the carbon at ~40 ppm, and the proton signal at ~2.5 ppm to the carbon at ~25 ppm.

Solid-State NMR for Characterization within Material Matrices

When this compound is incorporated into a polymer or other material matrix, solid-state NMR (ssNMR) can provide valuable information about its conformation, mobility, and interaction with the surrounding matrix. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of the less abundant 13C nuclei and provide insights into the local environment of the disulfide within the solid material.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C6H6F6S2), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion, followed by its fragmentation and analysis of the resulting daughter ions. This technique provides detailed structural information by revealing how the molecule breaks apart. The disulfide bond is a common site of fragmentation in such molecules. nih.gov

Key fragmentation pathways for this compound would likely involve:

Homolytic cleavage of the S-S bond: This would result in the formation of a 3,3,3-trifluoropropylthiyl radical.

Cleavage of C-S bonds: This could lead to the loss of a trifluoropropyl group.

Rearrangements and further fragmentation: Smaller fragments corresponding to the loss of fluorine or parts of the propyl chain could also be observed.

Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Origin
284.23[C6H6F6S2]+•Molecular Ion
142.12[C3H3F3S]+•Cleavage of the S-S bond
113.04[C3H4F3]+Loss of a sulfhydryl group from the propyl fragment
69.00[CF3]+Fragmentation of the trifluoromethyl group

Note: This table presents plausible fragmentation patterns based on the known behavior of disulfide compounds in mass spectrometry. nih.gov The exact fragmentation will depend on the ionization technique and collision energy used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying functional groups and probing the molecular environment of this compound. By measuring the vibrational energies of molecular bonds, both infrared and Raman spectroscopy provide a unique chemical fingerprint of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The identification of specific functional groups is achieved by correlating the observed absorption bands with known vibrational frequencies. The C-F stretching vibrations, typically found in the 1000–1400 cm⁻¹ region, are particularly intense due to the large change in dipole moment associated with these bonds. The weaker S-S disulfide bond stretch is often difficult to observe in FTIR spectroscopy because it is a poor absorber of infrared radiation.

Detailed analysis of the FTIR spectrum allows for the qualitative identification of this compound and can be used to monitor its presence in various matrices.

Table 1: Expected FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretching2850–3000Medium
CH₂ Scissoring1400–1480Medium
C-F Stretching1000–1400Strong
C-S Stretching600–800Medium-Weak
S-S Stretching400–600Weak

Raman Spectroscopy for Specific Chemical Environments

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy for analyzing this compound is its high sensitivity to the symmetric S-S disulfide bond vibration, which is often weak or absent in FTIR spectra. This makes Raman spectroscopy particularly well-suited for studying the conformation and chemical environment of the disulfide linkage.

The Raman spectrum provides information on the molecular structure and can be used for environmental sensing. For instance, changes in the frequency and intensity of the S-S and C-S stretching modes can indicate interactions with surfaces or other molecules. This sensitivity is valuable in applications where the disulfide bond may undergo chemical changes, such as cleavage or oxidation. Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the signal of molecules adsorbed on metallic surfaces, allowing for trace-level detection. nih.gov

Table 2: Expected Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C-H Stretching2850–3000Strong
CH₂ Scissoring1400–1480Medium
C-F Stretching1000–1400Medium
C-S Stretching600–800Strong
S-S Stretching400–600Strong

X-ray Diffraction and Scattering Techniques

X-ray techniques are indispensable for characterizing the solid-state structure and larger-scale morphology of materials containing this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. hzdr.decarleton.edu By irradiating a single crystal with monochromatic X-rays, a diffraction pattern is generated that is unique to the crystal's internal lattice structure. carleton.edu Analysis of this pattern allows for the determination of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. hzdr.decarleton.edu

For this compound, a successful SC-XRD analysis would provide definitive information on:

The conformation of the propyl chains.

The C-S-S-C dihedral angle, which is a key structural parameter for disulfide-containing molecules.

The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as those involving the fluorine atoms.

To perform this analysis, a high-quality single crystal of the compound is required, typically between 30 and 300 microns in size. carleton.edu The crystal is mounted on a diffractometer, and the diffraction data is collected and processed to refine the crystal structure. carleton.edu

Small-Angle X-ray Scattering (SAXS) for Morphological Analysis in Materials

Small-angle X-ray scattering (SAXS) is a technique used to investigate nanoscale density differences in a sample, providing information on particle sizes, shapes, and distributions. wikipedia.org SAXS is capable of delivering structural information for dimensions between 1 and 100 nm. wikipedia.org While not typically used for the structural determination of small molecules like this compound in isolation, SAXS is highly valuable for analyzing the morphology of larger systems into which this compound might be incorporated.

For example, if this compound were used as a component in the formation of self-assembled monolayers, nanoparticles, or polymer composites, SAXS could be employed to characterize:

The size and shape of nanoparticles or micelles.

The ordering and spacing of lamellar or other partially ordered structures. wikipedia.org

The distribution of the disulfide compound within a polymer matrix.

The technique involves passing a collimated X-ray beam through the sample and measuring the scattered X-rays at very small angles (typically 0.1–10°). wikipedia.org The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features within the material. wikipedia.orgnih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical method for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic techniques are essential for assessing its purity and for analyzing complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of disulfides. nih.govwiley.com In a typical HPLC setup, a liquid sample is injected into a column packed with a stationary phase. The components of the sample are then separated based on their differential interactions with the stationary phase and a mobile phase that is pumped through the column. A common approach for a molecule like this compound would be reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase. nih.gov

Key parameters in an HPLC analysis include:

Retention Time: The time it takes for a compound to travel through the column, which is characteristic of the compound under specific conditions and can be used for identification.

Peak Area: The area under the chromatographic peak, which is proportional to the concentration of the compound and is used for quantification.

Peak Purity: Assessed using detectors like a diode-array detector (DAD) or a mass spectrometer (MS) to ensure that a single chromatographic peak corresponds to a single compound. chromatographyonline.com

Gas Chromatography (GC), another powerful chromatographic technique, is also suitable for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated in a gaseous mobile phase. The choice between HPLC and GC would depend on the specific application, the sample matrix, and the desired sensitivity.

Table 3: Chromatographic Methods for the Analysis of this compound

TechniqueStationary Phase ExampleMobile Phase/Carrier Gas ExampleDetectorApplication
HPLCC18 Reversed-PhaseAcetonitrile (B52724)/Water GradientUV-Vis, MSPurity assessment, quantification in liquid mixtures
GCPolydimethylsiloxaneHeliumFlame Ionization (FID), MSAnalysis of volatile impurities, quantification in complex matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry stands as a primary analytical tool for the identification and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. The presence of the trifluoropropyl groups imparts sufficient volatility to the molecule for gas-phase analysis. This technique is particularly effective for identifying the disulfide itself, as well as any volatile impurities or byproducts from its synthesis.

The process involves injecting a prepared sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The column's stationary phase interacts with the compounds in the sample, separating them based on their boiling points and affinities for the phase. As each separated compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which involves bombarding them with a high-energy electron beam. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed and detected, producing a mass spectrum that serves as a unique "fingerprint" for the compound.

For this compound, the fragmentation pattern is predictable. A primary fragmentation event is the cleavage of the relatively weak sulfur-sulfur bond, which would yield a 3,3,3-trifluoropropylthio radical. Further fragmentation could involve the loss of fluorine atoms or cleavage of the propyl chain. The molecular ion peak, although potentially of low intensity, would confirm the compound's molecular weight.

ParameterExemplary Condition
GC System Agilent 6890 or similar
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS System Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230°C
Interface Temp. 280°C

Table 1. Exemplary GC-MS operating parameters for the analysis of this compound.

The analysis of the resulting mass spectrum allows for the unequivocal identification of the compound. The fragmentation data provides structural information that confirms the connectivity of the atoms within the molecule.

m/z (mass/charge)Proposed Fragment IonStructure
290[M]⁺[CF₃CH₂CH₂-S-S-CH₂CH₂CF₃]⁺
145[M/2]⁺[CF₃CH₂CH₂-S]⁺
126[M/2 - F]⁺[C₃H₄F₂S]⁺
77[CH₂CH₂S]⁺[C₂H₄S]⁺
69[CF₃]⁺[CF₃]⁺

Table 2. Predicted mass spectral fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for assessing the purity of this compound, especially for detecting non-volatile impurities that would not be amenable to GC analysis. Furthermore, HPLC is an excellent tool for monitoring the progress of a chemical reaction in real-time.

For purity analysis, a solution of the synthesized this compound is injected into the HPLC system. The sample is transported by a high-pressure liquid mobile phase through a column packed with a stationary phase. The separation of the components is based on their differential partitioning between the mobile and stationary phases.

Given the fluorinated nature of this compound, a reversed-phase HPLC method is typically employed. chromatographyonline.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. Specialized fluorinated stationary phases can also offer enhanced retention and unique selectivity for fluorinated analytes. chromatographyonline.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the disulfide bond (-S-S-) acts as a chromophore, absorbing light in the low UV range (around 210-254 nm). The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks.

ParameterExemplary Condition
HPLC System Agilent 1260 or similar
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Table 3. Exemplary HPLC conditions for purity analysis of this compound.

HPLC is also invaluable for reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. The data obtained provides a kinetic profile of the reaction.

Reaction Time (hours)Reactant A Peak Area (%)Product Peak Area (%)
098.50.5
165.233.8
230.168.9
45.793.1
6< 1.098.2

Table 4. Hypothetical HPLC data for monitoring the synthesis of this compound.

Computational and Theoretical Investigations of Bis 3,3,3 Trifluoropropyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and predicting the reactivity of Bis(3,3,3-trifluoropropyl) disulfide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule and the nature of its molecular orbitals.

Detailed DFT studies on analogous disulfide compounds reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of their chemical reactivity. In this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the disulfide bond, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is anticipated to be associated with the antibonding orbital of the S-S bond, making it susceptible to nucleophilic attack, which would lead to the cleavage of this bond.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The values in this table are illustrative and based on typical results from DFT calculations on similar fluorinated organic molecules.)

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates susceptibility to oxidation and electrophilic attack.
LUMO Energy+1.2 eVSuggests propensity for reduction and nucleophilic attack.
HOMO-LUMO Gap8.7 eVRelates to the chemical reactivity and electronic stability.
Dipole Moment~2.5 DQuantifies the overall polarity of the molecule.

Quantum chemical calculations are also employed to predict various spectroscopic parameters, which can aid in the experimental characterization of this compound. Theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For instance, the calculated vibrational frequencies can be correlated with specific bond stretching and bending modes within the molecule. mdpi.com

Furthermore, these calculations can determine the relative energies of different conformers of the molecule. The rotation around the C-S and S-S bonds leads to various spatial arrangements of the atoms, and computational methods can identify the most stable conformations and the energy barriers between them. For other disulfides, it has been shown that the gauche conformer around the S-S bond is often the most stable. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Note: The values in this table are illustrative and based on typical results from quantum chemical calculations for similar compounds.)

Spectroscopic ParameterPredicted ValueCorresponding Molecular Motion/Environment
S-S Stretch (Raman)510 cm⁻¹Vibration of the disulfide bond.
C-F Stretch (IR)1100-1200 cm⁻¹Stretching of the carbon-fluorine bonds.
¹⁹F NMR Chemical Shift-60 to -75 ppmChemical environment of the fluorine nuclei.
¹³C NMR Chemical Shift (CH₂)30-40 ppmChemical environment of the carbon atoms adjacent to sulfur.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational preferences and interactions with its environment.

MD simulations can explore the potential energy surface of the molecule to identify its preferred conformations and the energy barriers for rotation around its single bonds. For the S-S bond in disulfides, a dihedral angle of around 90 degrees is typically the most stable arrangement. The trifluoropropyl groups can also rotate around the C-C and C-S bonds, leading to a complex conformational landscape. By simulating the molecule's movement over time, MD can determine the probability of finding the molecule in a particular conformation. frontiersin.org

MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents, or its incorporation into materials like polymer matrices. These simulations can model the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern the molecule's behavior in a condensed phase. For example, simulations could predict its solubility in different solvents or its compatibility with various polymers. In the context of materials science, understanding these interactions is crucial for designing materials with specific properties. nih.gov

Reaction Mechanism Modeling and Pathway Elucidation

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to elucidate the most likely reaction pathways.

For example, the cleavage of the disulfide bond is a common reaction for this class of compounds. Theoretical modeling can investigate the mechanism of this cleavage under different conditions, such as nucleophilic attack by a thiol (thiol-disulfide exchange) or reduction. nih.govrsc.org DFT calculations can locate the transition state structures for these reactions and determine the activation energies, providing a quantitative measure of the reaction rates. nih.gov Such studies are invaluable for understanding the reactivity of this compound and for predicting its behavior in various chemical environments. For instance, modeling the SN2 reaction at one of the sulfur atoms by a nucleophile would reveal the geometry of the transition state and the energy barrier for the reaction. nih.gov

Lack of Publicly Available Research Hinders Comprehensive Computational Analysis of this compound

A thorough investigation into the computational and theoretical characteristics of the chemical compound this compound reveals a significant scarcity of dedicated research in publicly accessible scientific literature. Despite a comprehensive search for scholarly articles and computational chemistry data, specific studies detailing the transition state characterization, energy profiles of its disulfide bond, polymerization simulations, and interfacial interactions in material systems could not be located.

Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specific computational and theoretical framework requested. The required subsections, including the transition state characterization for synthetic and degradation pathways, energy profiles of disulfide cleavage and formation, polymerization simulations, and interfacial interactions in advanced material systems, necessitate specific computational data that is not available in the public domain for this compound.

While computational studies exist for other disulfide-containing molecules and various fluorinated compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally different molecules. Extrapolating findings from other compounds would not provide the scientifically accurate and specific analysis requested for this particular substance.

Therefore, until dedicated computational and theoretical research on this compound is conducted and published, a comprehensive and scientifically rigorous article on these specific aspects of its chemical nature cannot be generated.

Future Directions and Emerging Research Avenues for Bis 3,3,3 Trifluoropropyl Disulfide

Development of Next-Generation Sustainable Synthetic Methodologies

The traditional synthesis of disulfides often involves the oxidation of thiols, which may use stoichiometric oxidants that are not environmentally benign. Future research will necessarily focus on developing greener, safer, and more efficient synthetic pathways to Bis(3,3,3-trifluoropropyl) disulfide.

Key research avenues include:

Electrochemical Synthesis: Electrocatalysis represents a promising green alternative to conventional chemical oxidation. Future studies could develop an oxidant-free electrochemical method for the direct conversion of 3,3,3-trifluoropropylthiol to this compound. This approach minimizes waste by using electrons as the primary "reagent" and can often be performed under mild conditions with high selectivity.

Photocatalytic Methods: Leveraging visible light photocatalysis for the synthesis of organosulfur compounds is a rapidly growing field. nih.gov Research into photocatalytic systems for the oxidation of thiols using air or oxygen as the terminal oxidant would be a significant step towards a sustainable synthesis of the title compound. researchgate.net The use of inexpensive, abundant photocatalysts could make this route economically viable and environmentally friendly.

Flow Chemistry: The synthesis of organofluorine compounds can present challenges related to reaction control and safety. researchgate.net Continuous flow microreactors offer enhanced heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of reactive intermediates. beilstein-journals.orgnih.govtechnologynetworks.com Developing a flow process for the synthesis of this compound would not only improve safety but also enable scalable, on-demand production. researchgate.net

Catalytic Aerobic Oxidation: The use of molecular oxygen from the air as the ultimate oxidant is a cornerstone of green chemistry. researchgate.net Future work should explore novel heterogeneous or homogeneous catalysts that can efficiently facilitate the selective oxidation of 3,3,3-trifluoropropylthiol to the corresponding disulfide using air, with water as the only byproduct.

MethodologyPotential AdvantagesResearch Focus
Electrochemical SynthesisAvoids chemical oxidants, high selectivity, mild conditions. Development of stable electrodes and optimized electrolyte systems.
PhotocatalysisUses light as an energy source, potential for aerobic oxidation. nih.govDiscovery of efficient and recyclable photocatalysts.
Flow ChemistryEnhanced safety, scalability, precise process control. researchgate.netReactor design and optimization of reaction parameters (flow rate, temperature).
Catalytic Aerobic OxidationUses air as the oxidant, water as the only byproduct, high atom economy. researchgate.netDesign of robust catalysts that resist deactivation.

Exploration of Novel Catalytic Applications and Systems

The interplay between the disulfide bond and the trifluoromethyl groups suggests that this compound could play unique roles in catalysis. While disulfides are not traditionally viewed as catalysts themselves, their derivatives and interactions can be catalytically relevant.

Future research could explore:

Precursor to Catalyst Ligands: The compound can serve as a synthetic precursor for novel ligands. Cleavage of the disulfide bond would yield a 3,3,3-trifluoropropylthiolate moiety that could be coordinated to transition metals. The strong electron-withdrawing nature of the trifluoropropyl group could significantly modulate the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity in reactions such as cross-coupling or hydrogenation.

Organocatalysis and Redox Mediation: Disulfide bonds can participate in redox cycles. Research could investigate the potential of this compound to act as a redox mediator or co-catalyst in oxidative folding of proteins or other organic transformations that rely on thiol-disulfide exchange. The fluorinated groups may enhance the stability and tune the redox potential of the disulfide bond compared to non-fluorinated analogues.

Surface Modification of Heterogeneous Catalysts: The thiol generated from the reduction of this compound could be used to modify the surface of metal nanoparticle catalysts. The fluorinated alkyl chains could create a specific chemical environment around the catalytic sites, potentially enhancing selectivity or preventing catalyst deactivation by creating a protective, hydrophobic layer.

Catalytic RoleHypothesized FunctionPotential Applications
Ligand PrecursorTrifluoropropyl groups tune the electronic properties of a metal center.Transition metal-catalyzed cross-coupling, hydrogenation, and polymerization.
Redox MediatorParticipates in thiol-disulfide exchange cycles.Catalytic protein folding, oxidative organic synthesis.
Surface ModifierCreates a fluorinated, hydrophobic microenvironment on a catalyst surface.Enhancing selectivity and stability of heterogeneous catalysts in aqueous or biphasic systems.

Integration into Advanced Functional Materials and Next-Generation Devices

The unique properties conferred by fluorine—such as hydrophobicity, thermal stability, and chemical inertness—combined with the redox-responsive nature of the disulfide bond, make this compound an attractive building block for advanced materials. nih.gov

Emerging research avenues include:

Redox-Responsive Fluoropolymers: Incorporating the disulfide into the backbone or as a cross-linker in fluoropolymers could lead to "smart" materials. figshare.commdpi.com These materials would combine the durability of fluoropolymers with the ability to degrade or change their properties (e.g., release a payload) in response to a specific reducing agent like glutathione, which is abundant in the cellular environment. acs.org Such materials could have applications in drug delivery systems or degradable electronics.

Electrolyte Additives for Batteries: Fluorinated compounds are increasingly studied as additives in lithium-ion battery electrolytes to improve stability and performance. The sulfur and fluorine atoms in this compound could help in the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface, potentially enhancing battery cycle life and safety. The disulfide functionality might offer specific advantages in lithium-sulfur batteries.

Hydrophobic and Chemically Resistant Coatings: The compound could be used to formulate or modify surfaces to create highly hydrophobic (water-repellent) and oleophobic (oil-repellent) coatings. The trifluoropropyl groups would ensure low surface energy, while the disulfide could be used as a handle to chemically anchor the molecule to a surface or to create self-healing coatings through dynamic disulfide exchange.

Material/DeviceFunction of the CompoundPotential Benefit
Degradable FluoropolymersRedox-cleavable monomer or cross-linker. figshare.comCreates durable materials that can be degraded on command for biomedical or environmental applications.
Battery ElectrolytesSEI-forming additive.Improved electrochemical stability, longer cycle life, and enhanced safety of energy storage devices.
Self-Healing CoatingsDynamic disulfide cross-linker with low surface energy groups.Development of durable, water/oil-repellent surfaces with the ability to repair minor scratches.

Interdisciplinary Research with Emerging Chemical Technologies

The advancement of research on this compound can be significantly accelerated by integrating emerging technologies from computational chemistry and data science.

Future interdisciplinary approaches include:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide deep insights into the molecule's fundamental properties without the need for initial laboratory work. mdpi.com Researchers can compute the S-S bond dissociation energy, redox potential, and molecular electrostatic potential to predict its reactivity and guide experimental design for catalytic and materials science applications.

Machine Learning (ML) for Discovery: Machine learning algorithms can be trained on existing chemical data to predict reaction outcomes, optimal synthesis conditions, or material properties. rsc.orgacs.org An ML model could be developed to screen for novel catalysts for the sustainable synthesis of this compound or to predict the properties of polymers incorporating this monomer, thus accelerating the discovery process. arxiv.orgresearchgate.net

Synergy with Flow Chemistry: Combining computational modeling and machine learning with automated flow chemistry systems creates a powerful platform for accelerated discovery and optimization. An algorithm could propose reaction conditions, which are then automatically tested in a flow reactor, with the results feeding back into the model for continuous improvement. This approach is particularly suited for optimizing the synthesis of specialized organofluorine compounds.

TechnologyApplication to this compoundExpected Outcome
Computational Chemistry (DFT)Predicting bond energies, redox potentials, and electronic structure. mdpi.comRational design of experiments; understanding of reactivity.
Machine Learning (ML)Predicting optimal synthetic routes and material properties. rsc.orgacs.orgAccelerated discovery of new applications and synthetic methods.
Flow ChemistrySafe, controlled, and scalable synthesis. researchgate.netFacilitation of process optimization and manufacturing.

Unaddressed Challenges and Prospective Opportunities in Fluorine and Sulfur Chemistry

The study of molecules like this compound resides at the challenging but rewarding interface of fluorine and sulfur chemistry. sioc.ac.cn

Unaddressed Challenges:

Selective Synthesis: While the synthesis of symmetric disulfides is straightforward, the selective synthesis of unsymmetrical disulfides containing the 3,3,3-trifluoropropylthio moiety remains a challenge due to potential disproportionation reactions.

Understanding Reactivity: The influence of the highly electronegative trifluoropropyl groups on the reactivity of the disulfide bond (e.g., its susceptibility to nucleophilic or reductive cleavage) is not well characterized.

Metabolic and Environmental Fate: As with many organofluorine compounds, understanding the long-term environmental persistence and potential metabolic pathways of this molecule is crucial before its widespread application.

Prospective Opportunities:

Unique Building Block: This compound is a valuable building block that provides access to the 3,3,3-trifluoropropylthio (-SCH₂CH₂CF₃) group, a moiety that can impart unique properties to larger molecules in medicinal chemistry and materials science.

Dynamic Covalent Chemistry: The disulfide bond is a prime example of a dynamic covalent bond. The combination of this reversible linkage with the unique properties of the fluorinated side chains opens up opportunities in designing self-healing materials, adaptive polymers, and dynamic combinatorial libraries.

Sulfur-Fluorine Exchange (SuFEx) Chemistry: While the compound itself is not a sulfonyl fluoride (B91410), its precursor thiol could be converted into a sulfonyl fluoride, a key hub for SuFEx click chemistry. digitellinc.com Research into the direct conversion of the disulfide to sulfonyl fluorides could provide new entries into this powerful ligation chemistry. eurekalert.org

AreaChallengesOpportunities
SynthesisAchieving selective synthesis of unsymmetrical analogues.Developing novel synthetic methods for fluorinated organosulfur compounds.
ReactivityQuantifying the electronic effect of CF₃CH₂CH₂- group on S-S bond.Exploiting tuned reactivity for new applications in dynamic covalent chemistry.
ApplicationsUnderstanding environmental impact and biodegradability.Creating novel functional materials and accessing SuFEx chemistry hubs. digitellinc.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.